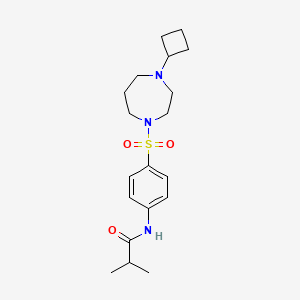

N-(4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)isobutyramide

Description

Properties

IUPAC Name |

N-[4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]phenyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3S/c1-15(2)19(23)20-16-7-9-18(10-8-16)26(24,25)22-12-4-11-21(13-14-22)17-5-3-6-17/h7-10,15,17H,3-6,11-14H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUMPCSAESCGGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)isobutyramide typically involves multiple steps, starting with the preparation of the diazepane ring and the sulfonyl phenyl intermediate. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂-NH-) group participates in reactions typical of sulfonamides:

-

Hydrolysis : Under acidic or basic conditions, the sulfonamide bond can undergo cleavage. For example, treatment with concentrated HCl at elevated temperatures (80–100°C) yields 4-aminophenyl sulfonic acid derivatives.

-

Electrophilic Aromatic Substitution : The electron-withdrawing nature of the sulfonyl group directs electrophiles to the para position of the adjacent phenyl ring. Nitration with HNO₃/H₂SO₄ produces nitro-substituted derivatives.

Diazepane Ring Modifications

The 1,4-diazepane ring undergoes functionalization at its nitrogen atoms:

-

Alkylation/Acylation : Reaction with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., K₂CO₃) selectively modifies the secondary amine, forming N-alkyl or N-acyl derivatives .

-

Coordination Chemistry : Analogous diazepane derivatives form stable complexes with transition metals (e.g., Pd, Pt). For example, palladacycles derived from 1,4-benzodiazepines catalyze Suzuki-Miyaura cross-coupling reactions .

Cyclobutyl Group Reactivity

The cyclobutyl moiety can engage in strain-driven reactions:

-

Ring-Opening : Under radical-initiated conditions (e.g., AIBN, light), the cyclobutane ring undergoes [2+2] cycloreversion to generate ethylene derivatives .

-

Functionalization : Hydrogenation over Pd/C selectively reduces the cyclobutane ring to a butane chain under high-pressure H₂.

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating (>120°C) induces decomposition via sulfonyl group elimination.

-

Photoreactivity : UV exposure promotes radical-mediated cyclobutane ring cleavage.

Scientific Research Applications

Scientific Research Applications

The applications of N-(4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)isobutyramide can be categorized into several key areas:

1. Medicinal Chemistry

- Antagonism of Histamine Receptors : The compound acts as an antagonist at the human histamine H3 receptor, which is involved in neurotransmitter release regulation. This property suggests potential therapeutic applications in treating cognitive deficits and sleep disorders.

- Cancer Therapy : Preliminary studies indicate that compounds with similar structures can inhibit tumor growth by affecting the tumor microenvironment and altering pH levels. This suggests that this compound may also exhibit anticancer properties.

2. Biochemical Research

- Enzyme Inhibition Studies : The compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and XII, which are overexpressed in tumors. These studies have shown promising IC50 values ranging from 29.0 to 1403.1 nM for related compounds.

3. Organic Synthesis

- Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis, facilitating the development of more complex chemical entities.

Case Studies and Research Findings

Several studies provide insights into the biological activity and potential applications of this compound:

1. Molecular Docking Studies

- Computational analyses indicate that the compound exhibits favorable binding affinities to histamine H3 receptors, supporting its potential use in treating conditions associated with histamine dysregulation.

2. Cell Viability Assays

- In vitro studies on cancer cell lines have shown that modifications to similar sulfonamide derivatives can reduce cell viability under various conditions. This suggests a pathway for developing targeted cancer therapies through metabolic manipulation.

Mechanism of Action

The mechanism of action of N-(4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)methanone

- N-(4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)propionamide

Uniqueness

N-(4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)isobutyramide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

N-(4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)isobutyramide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 319.4 g/mol. The structural representation includes a sulfonamide group linked to a diazepane moiety, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 319.4 g/mol |

| CAS Number | 2319803-86-4 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cell signaling pathways. The diazepane ring enhances binding affinity to these targets, potentially modulating their activity.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that it may influence serotonin and norepinephrine pathways, similar to other diazepam derivatives.

- Anxiolytic Effects : Its structural similarity to benzodiazepines suggests potential anxiolytic properties.

- Anti-inflammatory Properties : The sulfonamide group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

- In Vivo Studies : A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. Behavioral assays such as the elevated plus maze and open field tests were employed to assess anxiety levels.

- In Vitro Studies : Cell line assays revealed that this compound inhibited the proliferation of certain cancer cell lines, indicating potential anticancer properties. The mechanism was linked to apoptosis induction through caspase activation.

- Comparative Analysis : A comparative study with structurally related compounds highlighted that this compound exhibited superior binding affinity to GABA receptors, which is crucial for its anxiolytic potential.

Future Directions in Research

Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Key areas for future investigation include:

- Longitudinal Studies : To assess chronic effects and potential side effects over extended periods.

- Mechanistic Studies : Detailed investigations into the specific molecular pathways influenced by the compound.

- Clinical Trials : To explore its efficacy and safety in human populations for therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)isobutyramide, and how can reaction conditions be systematically optimized?

- Methodological Answer :

- Begin with statistical Design of Experiments (DOE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). Use factorial designs to screen variables and response surface methodology (RSM) for optimization .

- Incorporate computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible pathways and intermediates, reducing trial-and-error experimentation .

- Validate synthetic yields using HPLC or LC-MS, ensuring ≥98% purity thresholds, as per analytical standards for structurally analogous compounds .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- UV/Vis spectroscopy : Determine λmax (e.g., ~255 nm for sulfonamide analogs) to assess electronic transitions and monitor degradation under stress conditions .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- NMR (1H/13C) : Assign cyclobutyl and diazepane ring protons, with 2D NMR (COSY, HSQC) resolving stereochemical ambiguities.

- HPLC with diode-array detection : Quantify purity and detect impurities using gradient elution protocols .

Q. What stability testing protocols should be followed under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies at elevated temperatures (40°C–60°C) and humidity levels (75% RH) over 1–3 months. Monitor degradation via HPLC and UV/Vis .

- Store lyophilized samples at -20°C in amber vials to prevent photodegradation, with stability reassessed biannually .

- Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to identify binding poses in target active sites. Validate with MD simulations (AMBER/GROMACS) to assess binding stability .

- Combine quantum mechanical/molecular mechanical (QM/MM) calculations to study reaction mechanisms (e.g., sulfonamide group interactions) .

- Cross-reference with in vitro assays (e.g., SPR, fluorescence polarization) to correlate computational predictions with experimental binding affinities .

Q. What strategies resolve contradictions in experimental data across different studies (e.g., conflicting bioactivity results)?

- Methodological Answer :

- Conduct meta-analysis to identify variables causing discrepancies (e.g., assay protocols, solvent systems). Use ANOVA or mixed-effects models to quantify variability .

- Replicate studies under standardized conditions (e.g., CLIA-compliant labs) with blinded controls.

- Apply multivariate statistical tools (PCA, PLS-DA) to isolate confounding factors (e.g., impurities, pH variations) .

Q. What advanced reactor designs enhance scalability and yield for large-scale synthesis?

- Methodological Answer :

- Implement continuous-flow reactors with real-time monitoring (PAT tools) to optimize residence time and mixing efficiency .

- Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates, reducing purification steps .

- Model heat and mass transfer dynamics using computational fluid dynamics (CFD) to prevent exothermic runaway reactions .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Follow Chemical Hygiene Plan (CHP) guidelines : Use fume hoods, PPE (nitrile gloves, lab coats), and spill kits. Avoid inhalation/contact via closed-system transfers .

- Conduct waste characterization for sulfonamide byproducts, ensuring compliance with EPA/DOT regulations for hazardous disposal .

- Train personnel via mandatory safety exams (100% passing score) covering emergency response and SDS review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.